2,4-Dinitro-1-naphthol

Übersicht

Beschreibung

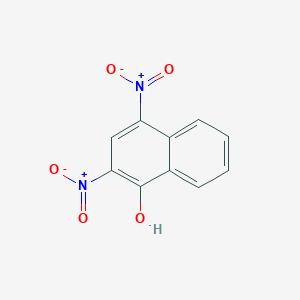

2,4-Dinitro-1-naphthol is an organic compound characterized by the presence of two nitro groups at positions 2 and 4, and a hydroxyl group at position 1 on a naphthalene ring. This compound is known for its yellow crystalline appearance and is commonly used as a dye, particularly in histological staining to highlight cellular structures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-1-naphthol typically involves the nitration of 1-naphthol. The process begins with the sulfonation of 1-naphthol using concentrated sulfuric acid, followed by nitration with a mixture of nitric acid and sulfuric acid. The reaction is carried out in an aqueous medium, and the product is isolated through vacuum filtration and washing with cold water .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dinitro-1-naphthol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro groups activate the aromatic ring towards electrophilic substitution reactions.

Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

Charge Transfer Reactions: It acts as an electron acceptor in charge transfer reactions with electron-rich compounds.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as diazonium salts are used under acidic conditions.

Reduction: Reagents like hydrogen gas with a catalyst or metal hydrides are commonly used.

Charge Transfer Reactions: Electron-rich compounds such as quinolones and cephalosporins are used under ambient conditions.

Major Products:

Reduction: The major products are the corresponding amino derivatives.

Charge Transfer Reactions: The products are charge transfer complexes, which are often colored and can be analyzed using spectroscopic methods.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,4-Dinitro-1-naphthol is characterized by the presence of two nitro groups and a hydroxyl group attached to a naphthalene ring. Its molecular structure contributes to its reactivity and utility in various chemical processes. The compound exhibits distinct vibrational modes detectable via FT-IR and FT-Raman spectroscopy, which are essential for understanding its interactions in different environments .

Pharmaceutical Applications

Antimicrobial Agent

DNN has been investigated for its potential as an antimicrobial agent. Studies have shown that it possesses significant activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell walls .

Staining Agent

In histology, DNN is used as a staining agent for biological tissues. Its ability to bind to specific cellular components allows researchers to visualize structures under a microscope. For instance, Martius Yellow, derived from DNN, has been utilized to stain erythrocytes effectively .

Industrial Applications

Dyes and Pigments

DNN is a precursor in the synthesis of various dyes and pigments. It is particularly important in the production of azo dyes, which are widely used in textile and food industries. The compound's reactivity allows for the formation of vibrant colors that are stable under various conditions .

Photoresist Materials

In microelectronics, DNN is employed in photoresist compositions used during photolithography processes. These materials are essential for fabricating integrated circuits and microchips. DNN enhances the sensitivity of photoresists to light, improving the resolution and efficiency of the lithographic process .

Analytical Chemistry

Spectrophotometric Studies

DNN has been extensively studied using spectrophotometric techniques to understand its behavior in different solvents. Research indicates that solvent polarity significantly affects its absorption characteristics, which can be utilized for quantitative analysis in chemical assays .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of DNN demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong potential for pharmaceutical applications.

Case Study 2: Dye Production

In an industrial setting, DNN was used as a precursor for synthesizing an azo dye that exhibited high stability and vibrant color. The dye was tested for fastness properties on cotton fabric, showing excellent resistance to washing and light exposure.

Wirkmechanismus

The primary mechanism of action of 2,4-Dinitro-1-naphthol involves its ability to act as an electron acceptor. The nitro groups on the naphthalene ring create an electron-deficient environment, allowing the compound to participate in charge transfer reactions with electron-rich compounds. This property is exploited in various analytical and synthetic applications .

Vergleich Mit ähnlichen Verbindungen

- 2-Nitro-1-naphthol

- 4-Nitro-1-naphthol

- 2,4-Dinitro-1-naphthylamine

- 1-Nitronaphthalene

- 1,4-Dinitronaphthalene

Comparison: 2,4-Dinitro-1-naphthol is unique due to the presence of two nitro groups, which significantly enhance its electron-accepting capabilities compared to mono-nitro derivatives. This makes it more effective in charge transfer reactions and as a dye. Additionally, its specific substitution pattern on the naphthalene ring provides distinct chemical and physical properties that are advantageous in various applications .

Biologische Aktivität

2,4-Dinitro-1-naphthol (DNN) is a synthetic organic compound belonging to the naphthol family, characterized by the presence of two nitro groups at the 2 and 4 positions of the naphthol structure. This compound has garnered attention due to its biological activity, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of DNN, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DNN is represented chemically as C10H7N2O5. Its structure can be visualized as follows:

- Naphthalene core : A fused bicyclic aromatic hydrocarbon.

- Hydroxyl group (-OH) : Located at the 1-position.

- Nitro groups (-NO2) : Positioned at the 2 and 4 positions.

The orientation of these functional groups significantly influences its reactivity and biological interactions.

Antimicrobial Properties

DNN has been evaluated for its antimicrobial properties against various bacterial strains. A study reported that DNN exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of DNN:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 16 |

| Bacillus subtilis | 8 |

These findings indicate that DNN may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of DNN on various cell lines. A study assessed its impact on human cervical cancer (HeLa) cells using the MTT assay. The results indicated that DNN induced dose-dependent cytotoxicity, with an IC50 value of approximately 25 µM. The morphological changes observed in treated cells included cell shrinkage and increased membrane permeability, suggesting apoptosis as a mechanism of action.

The biological activity of DNN can be attributed to its ability to interact with cellular components such as proteins and nucleic acids. The nitro groups are known to undergo reduction within biological systems, leading to the generation of reactive intermediates that can damage cellular macromolecules. This mechanism has been supported by molecular docking studies, which suggest that DNN can bind effectively to target proteins involved in cell proliferation and survival pathways .

Case Study 1: Toxicological Evaluation

A toxicological evaluation was conducted to assess the acute toxicity of DNN in animal models. The study determined the LD50 value to be approximately 1500 mg/kg when administered orally in rats. Observed symptoms included lethargy, piloerection, and gastrointestinal disturbances. Histopathological examinations revealed liver and kidney damage consistent with chemical toxicity .

Case Study 2: Histological Applications

DNN is also utilized as a histological dye due to its staining properties. It has been successfully employed in various staining protocols for tissue samples, allowing for enhanced visualization of cellular structures under microscopy. Its application in histology underscores its relevance beyond pharmacology, contributing valuable insights into cellular morphology and pathology .

Eigenschaften

IUPAC Name |

2,4-dinitronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRBMBIXVSCUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060544 | |

| Record name | 1-Naphthalenol, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Martius yellow | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-69-6 | |

| Record name | 2,4-Dinitro-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Martius yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Martius yellow | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARTIUS YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PQ80Y1K6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.